DNP-PEG3-CH2 acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DNP-PEG3-CH2 acid typically involves the reaction of polyethylene glycol with 2,4-dinitrophenyl groupsThe reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and the reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and precise control of reaction parameters. The process includes purification steps such as crystallization or chromatography to achieve high purity levels. The final product is then subjected to rigorous quality control tests to ensure consistency and reliability .
Chemical Reactions Analysis
Types of Reactions
DNP-PEG3-CH2 acid undergoes various chemical reactions, including:
Oxidation: The dinitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like thionyl chloride or carbodiimides are used for esterification or amidation reactions.
Major Products Formed
Oxidation: Formation of dinitrophenyl derivatives with altered oxidation states.
Reduction: Conversion to amino-PEG derivatives.
Substitution: Formation of PEG esters or amides.
Scientific Research Applications
DNP-PEG3-CH2 acid is extensively used in various scientific research fields:
Chemistry: Used as a linker in the synthesis of complex molecules and in studying reaction mechanisms.
Biology: Employed in the conjugation of biomolecules for studying protein interactions and cellular processes.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and surface modifications.
Mechanism of Action
The mechanism of action of DNP-PEG3-CH2 acid involves its ability to conjugate with amine-bearing biomolecules. The dinitrophenyl group acts as a reactive site, allowing the compound to form stable covalent bonds with target molecules. This conjugation facilitates the study of membrane transport processes and the delivery of therapeutic agents. The polyethylene glycol component enhances the solubility and biocompatibility of the compound .
Comparison with Similar Compounds
Similar Compounds
DNP-PEG2-CH2 acid: A shorter polyethylene glycol chain variant with similar properties.
DNP-PEG4-CH2 acid: A longer polyethylene glycol chain variant with enhanced solubility.
DNP-PEG6-CH2 acid: An even longer polyethylene glycol chain variant with increased flexibility.
Uniqueness
DNP-PEG3-CH2 acid is unique due to its optimal chain length, which provides a balance between solubility and flexibility. This makes it particularly suitable for a wide range of applications in biochemistry and material science .
Properties
IUPAC Name |
2-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O9/c18-14(19)10-26-8-7-25-6-5-24-4-3-15-12-2-1-11(16(20)21)9-13(12)17(22)23/h1-2,9,15H,3-8,10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFNBSKOUHGXBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCOCCOCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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